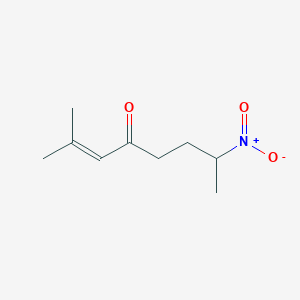

Butyl prop-2-enoate;ethyl prop-2-enoate;prop-2-enamide;prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Butyl prop-2-enoate; ethyl prop-2-enoate; prop-2-enamide; prop-2-enenitrile” consists of four distinct chemical entities, each with unique properties and applications Ethyl prop-2-enoate, commonly referred to as ethyl acrylate, is a colorless liquid with a characteristic acrid odor

Métodos De Preparación

Butyl prop-2-enoate: is typically synthesized through the esterification of acrylic acid with n-butanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is then neutralized, washed, and distilled to obtain the final product .

Ethyl prop-2-enoate: is produced by the acid-catalyzed esterification of acrylic acid with ethanol. This reaction can also be carried out using ion exchange resins as catalysts. The crude ester is purified through derecombination, extraction, and rectification .

Prop-2-enamide: is synthesized by the hydration of acrylonitrile in the presence of sulfuric acid or other acidic catalysts. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields .

Prop-2-enenitrile: is produced through the ammoxidation of propylene, where propylene reacts with ammonia and oxygen in the presence of a catalyst to form acrylonitrile .

Análisis De Reacciones Químicas

Butyl prop-2-enoate: undergoes polymerization reactions readily, forming poly(butyl acrylate) and copolymers with other monomers such as ethylene, styrene, and vinyl acetate. It can also undergo esterification and transesterification reactions .

Ethyl prop-2-enoate: is involved in polymerization reactions to form poly(ethyl acrylate) and copolymers. It can also undergo transesterification with higher alcohols to form specialty acrylates .

Prop-2-enamide: can undergo polymerization to form polyacrylamide, which is used in water treatment and as a flocculant. It can also participate in hydrolysis reactions to form acrylic acid .

Prop-2-enenitrile: undergoes polymerization to form polyacrylonitrile, which is used in the production of synthetic fibers. It can also undergo hydrolysis to form acrylamide and acrylic acid .

Aplicaciones Científicas De Investigación

Butyl prop-2-enoate: is used in the production of adhesives, sealants, and coatings due to its flexibility and durability. It is also used in the manufacture of inks, resins, and packaging materials .

Ethyl prop-2-enoate: is used in the production of polymers for resins, plastics, and rubber. It is also a reagent in the synthesis of pharmaceutical intermediates .

Prop-2-enamide: is used in the production of polyacrylamide, which is employed in water treatment, paper manufacturing, and as a soil conditioner. It is also used in the synthesis of dyes and adhesives .

Prop-2-enenitrile: is used in the production of synthetic fibers, plastics, and elastomers. It is also a precursor in the synthesis of acrylamide and other chemicals .

Mecanismo De Acción

Butyl prop-2-enoate: and ethyl prop-2-enoate exert their effects primarily through polymerization, where the vinyl group undergoes radical polymerization to form long polymer chains. These polymers exhibit properties such as flexibility, durability, and adhesiveness .

Prop-2-enamide: exerts its effects through polymerization to form polyacrylamide, which has high water absorption capacity and is used as a flocculant in water treatment .

Prop-2-enenitrile: undergoes polymerization to form polyacrylonitrile, which is used in the production of synthetic fibers. It can also be hydrolyzed to form acrylamide, which is further polymerized to form polyacrylamide .

Comparación Con Compuestos Similares

Butyl prop-2-enoate: is similar to other acrylates such as methyl acrylate and ethyl acrylate, but it offers better flexibility and durability due to the longer butyl chain .

Ethyl prop-2-enoate: is similar to methyl acrylate but has a higher boiling point and better solubility in organic solvents .

Prop-2-enamide: is similar to methacrylamide but has a simpler structure and is more commonly used in water treatment applications .

Prop-2-enenitrile: is similar to methacrylonitrile but is more widely used in the production of synthetic fibers due to its better polymerization properties .

Propiedades

Número CAS |

35561-64-9 |

|---|---|

Fórmula molecular |

C18H28N2O5 |

Peso molecular |

352.4 g/mol |

Nombre IUPAC |

butyl prop-2-enoate;ethyl prop-2-enoate;prop-2-enamide;prop-2-enenitrile |

InChI |

InChI=1S/C7H12O2.C5H8O2.C3H5NO.C3H3N/c1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2;1-2-3(4)5;1-2-3-4/h4H,2-3,5-6H2,1H3;3H,1,4H2,2H3;2H,1H2,(H2,4,5);2H,1H2 |

Clave InChI |

LQXPHSJJTRJIDS-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC(=O)C=C.CCOC(=O)C=C.C=CC#N.C=CC(=O)N |

Números CAS relacionados |

35561-64-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxa-7,9-dithiabicyclo[3.3.1]nonane](/img/structure/B14688950.png)

![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)